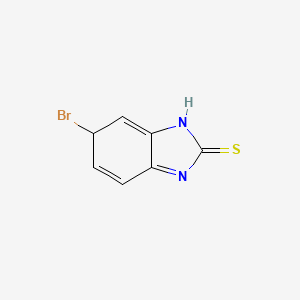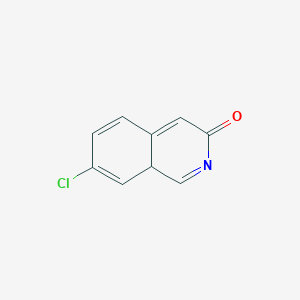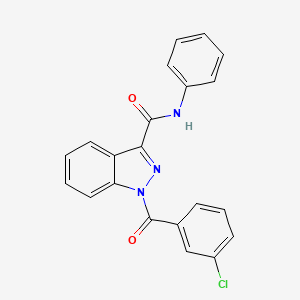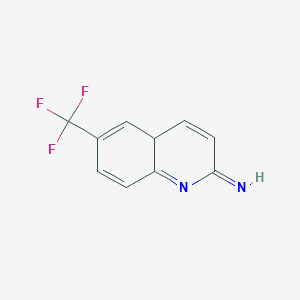
Phenylalanyl-diiodotyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylalanyl-diiodotyrosine is a dipeptide composed of phenylalanine and diiodotyrosine
準備方法
Synthetic Routes and Reaction Conditions
Phenylalanyl-diiodotyrosine can be synthesized through peptide coupling reactions. One common method involves the use of N-acetyl-L-phenylalanine and 3,5-diiodo-L-tyrosine, which are joined together by a peptide linkage . The reaction typically requires the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
化学反応の分析
Types of Reactions
Phenylalanyl-diiodotyrosine undergoes various chemical reactions, including:
Oxidation: The diiodotyrosine moiety can be oxidized to form quinone derivatives.
Reduction: The iodine atoms in diiodotyrosine can be reduced to form deiodinated tyrosine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like hydroxylamine for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide bond.
Major Products
The major products formed from these reactions include quinone derivatives, deiodinated tyrosine derivatives, and substituted tyrosine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Phenylalanyl-diiodotyrosine has several scientific research applications:
作用機序
The mechanism of action of phenylalanyl-diiodotyrosine involves its incorporation into proteins during translation. The aminoacyl-tRNA synthetases (aaRS) recognize the compound and facilitate its incorporation into the growing polypeptide chain . This process is crucial for the accurate synthesis of proteins and the maintenance of cellular functions.
類似化合物との比較
Similar Compounds
3,5-Diiodo-L-tyrosine: A diiodotyrosine that is an intermediate in thyroid hormone synthesis.
N-acetyl-L-phenylalanyl-L-diiodotyrosine: A dipeptide composed of N-acetyl-L-phenylalanine and 3,5-diiodo-L-tyrosine.
Uniqueness
Phenylalanyl-diiodotyrosine is unique due to its specific combination of phenylalanine and diiodotyrosine, which imparts distinct chemical and biological properties
特性
CAS番号 |
80434-83-9 |
|---|---|
分子式 |
C18H18I2N2O4 |
分子量 |
580.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C18H18I2N2O4/c19-12-6-11(7-13(20)16(12)23)9-15(18(25)26)22-17(24)14(21)8-10-4-2-1-3-5-10/h1-7,14-15,23H,8-9,21H2,(H,22,24)(H,25,26)/t14-,15-/m0/s1 |
InChIキー |
IKBWETVVRZMLLK-GJZGRUSLSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)


![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)



![2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12343506.png)




![8-[(2-Methoxyphenyl)methyl]-11-[(3-methylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343542.png)

